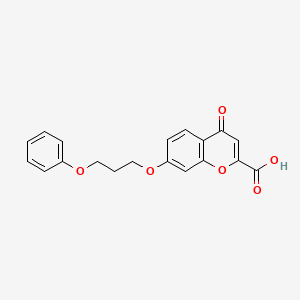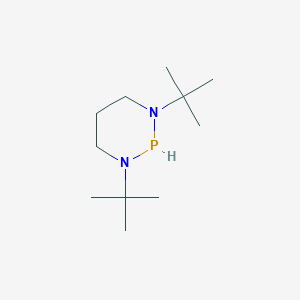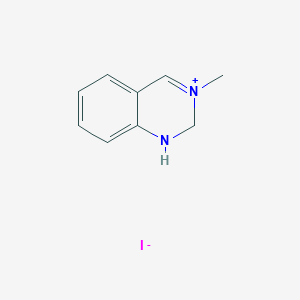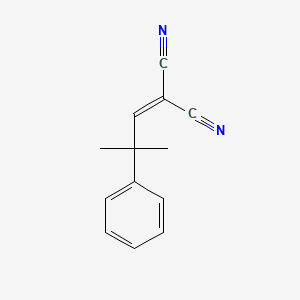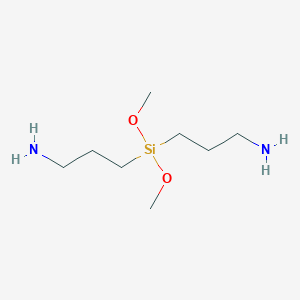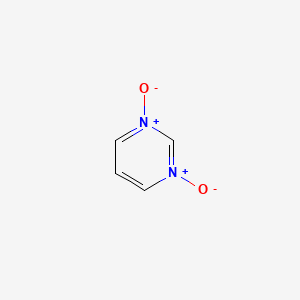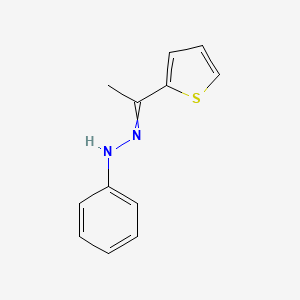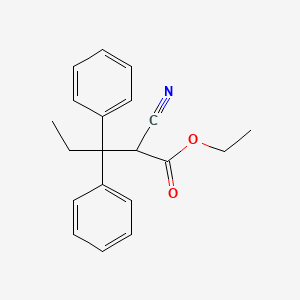
Ethyl 2-cyano-3,3-diphenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3,3-diphenylpentanoate: is an organic compound with the molecular formula C16H17NO2 It is a derivative of pentanoic acid and is characterized by the presence of a cyano group and two phenyl groups attached to the third carbon atom of the pentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 2-cyano-3,3-diphenylpentanoate typically involves the reaction of benzophenone with ethyl cyanoacetate in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like cyclohexane at elevated temperatures (102-104°C) for 16-18 hours. The process involves the gradual addition of ethyl cyanoacetate to the reaction mixture, with continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures efficient production and purification of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3,3-diphenylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3,3-diphenylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3,3-diphenylpentanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl groups provide stability and enhance the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-cyano-3,3-diphenylacrylate: Similar structure but with a double bond in the pentanoate chain.
Ethyl 2-cyano-3-phenylbutanoate: Lacks one phenyl group compared to Ethyl 2-cyano-3,3-diphenylpentanoate.
Ethyl 2-cyano-3,3-diphenylpropanoate: Shorter carbon chain compared to this compound.
Uniqueness: this compound is unique due to the presence of two phenyl groups and a cyano group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
55417-52-2 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 2-cyano-3,3-diphenylpentanoate |
InChI |
InChI=1S/C20H21NO2/c1-3-20(16-11-7-5-8-12-16,17-13-9-6-10-14-17)18(15-21)19(22)23-4-2/h5-14,18H,3-4H2,1-2H3 |
InChI Key |
ZSUDSIFYBDBEED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
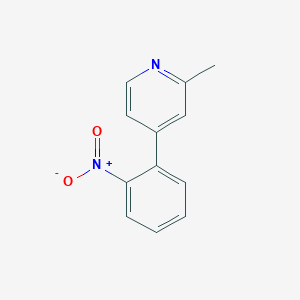
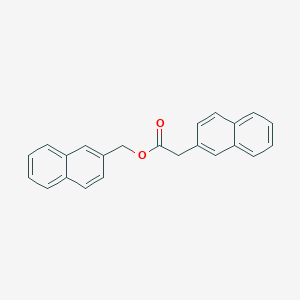
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
